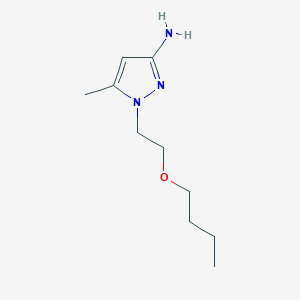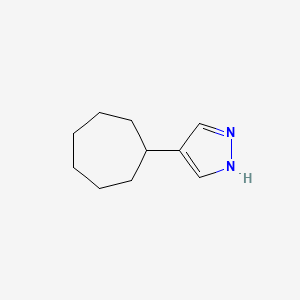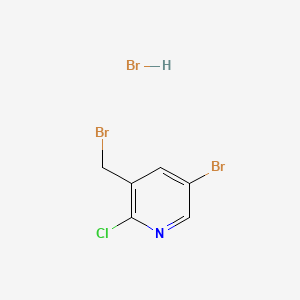
(1R)-2,2,2-trifluoro-1-(4-phenylphenyl)ethan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-2,2,2-trifluoro-1-(4-phenylphenyl)ethan-1-amine hydrochloride is a chiral amine compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a trifluoromethyl group and a biphenyl moiety, making it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2,2,2-trifluoro-1-(4-phenylphenyl)ethan-1-amine hydrochloride typically involves the use of transaminase-mediated reactions. Transaminases offer an environmentally and economically attractive method for the direct synthesis of enantiopure amines starting from prochiral ketones . The reaction conditions often include the use of immobilized whole-cell biocatalysts with ®-transaminase activity, achieving high enantioselectivity and conversion rates .
Industrial Production Methods
Industrial production of this compound may involve large-scale biocatalytic processes, leveraging the efficiency and selectivity of transaminases. These methods are preferred due to their sustainability and reduced environmental impact compared to traditional chemical synthesis routes.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-2,2,2-trifluoro-1-(4-phenylphenyl)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions include various amine derivatives, ketones, and substituted biphenyl compounds, which can be further utilized in the synthesis of complex molecules.
Applications De Recherche Scientifique
(1R)-2,2,2-trifluoro-1-(4-phenylphenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for transaminase enzymes.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (1R)-2,2,2-trifluoro-1-(4-phenylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The biphenyl moiety provides structural stability and facilitates binding to target proteins, modulating their activity and leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride
- 2-(4-Fluorophenyl)ethan-1-amine
- (1R)-1-(4-phenylphenyl)ethan-1-amine hydrochloride
Uniqueness
Compared to similar compounds, (1R)-2,2,2-trifluoro-1-(4-phenylphenyl)ethan-1-amine hydrochloride is unique due to its specific chiral configuration and the presence of both trifluoromethyl and biphenyl groups. These structural features confer distinct physicochemical properties, such as increased lipophilicity and enhanced binding affinity to target proteins, making it a valuable compound in pharmaceutical research and development.
Propriétés
Formule moléculaire |
C14H13ClF3N |
|---|---|
Poids moléculaire |
287.71 g/mol |
Nom IUPAC |
(1R)-2,2,2-trifluoro-1-(4-phenylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C14H12F3N.ClH/c15-14(16,17)13(18)12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9,13H,18H2;1H/t13-;/m1./s1 |
Clé InChI |
XLAKIVXDOPLDSD-BTQNPOSSSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=CC=C(C=C2)[C@H](C(F)(F)F)N.Cl |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C(F)(F)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 5-[(methylamino)methyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B13481974.png)

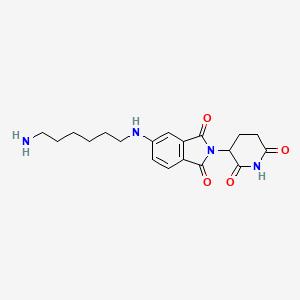
![1,1-Dimethyl-6-phenylspiro[3.3]heptan-2-one](/img/structure/B13482012.png)


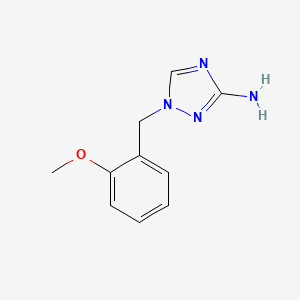
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3,4,5-trimethoxyphenyl)propanoic acid](/img/structure/B13482027.png)
